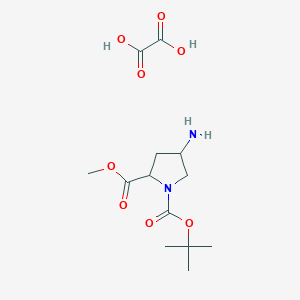

1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate,oxalicacid

Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester at position 1, a methyl ester at position 2, and an amino group at position 2. Its synthesis involves optimizing solvent systems (e.g., switching from acetic acid to dioxane) and the addition of oxalic acid to suppress byproduct formation (e.g., compound 6) while improving yields . Oxalic acid acts as a chelating agent, enhancing reaction efficiency by mitigating side reactions. The compound’s stereochemistry and substituent orientation influence its NMR profiles, with distinct chemical shifts observed for methyl groups depending on the phenyl group’s position in related analogs .

Properties

Molecular Formula |

C13H22N2O8 |

|---|---|

Molecular Weight |

334.32 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-aminopyrrolidine-1,2-dicarboxylate;oxalic acid |

InChI |

InChI=1S/C11H20N2O4.C2H2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;3-1(4)2(5)6/h7-8H,5-6,12H2,1-4H3;(H,3,4)(H,5,6) |

InChI Key |

FTZGTCYADRPPTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate, oxalic acid typically involves the reaction of tert-butyl 2-methyl-4-aminopyrrolidine-1,2-dicarboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate, oxalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate, oxalic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate, oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural similarities, as indicated by their similarity scores (0.94–0.96) (Table 1):

| Compound Name | CAS No. | Key Substituents | Similarity Score |

|---|---|---|---|

| 1-(tert-Butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | 175476-93-4 | 4-hydroxyl group | 0.96 |

| (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate | N/A | Bicyclic framework, ketone | 0.94 |

| cis-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | N/A | 4-methoxy, carboxylic acid | 0.94 |

| 1-tert-Butyl-2-ethyl (2R,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate | 1073611-12-7 | Ethyl ester, methylamino group | — |

Key Observations :

- Substituent Effects: Replacement of the 4-amino group with hydroxyl (e.g., 175476-93-4) or methoxy groups alters hydrogen-bonding capacity and steric bulk, impacting solubility and reactivity .

- Ester Groups : Ethyl vs. methyl esters (e.g., 1073611-12-7) influence lipophilicity and metabolic stability in pharmaceutical applications .

Spectroscopic Differences

- NMR Profiles: In compounds with tert-butyl/methyl esters (e.g., 1a, 2a), methyl groups exhibit identical chemical shifts. Conversely, analogs with phenyl-substituted butenolides (e.g., 1b, 5a–5l) show split methyl shifts due to steric and electronic effects .

Data Tables

Table 2: Solubility and Reactivity in Acidic Systems

| Compound | Solubility in Oxalic Acid | Key Dissolved Metals | Application Context |

|---|---|---|---|

| Target Compound | N/A | N/A | Pharmaceutical synthesis |

| Oxalic Acid (alone) | High | Fe, U, Al | Tank cleaning, nuclear waste |

| 1-(tert-Butyl) 2-methyl 4-hydroxyl analog | Low | — | Intermediate in organic synthesis |

Biological Activity

1-tert-Butyl-2-methyl-4-aminopyrrolidine-1,2-dicarboxylate, oxalic acid (CAS No. 254881-77-1) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

- CAS Number : 254881-77-1

- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to 1-tert-butyl-2-methyl-4-aminopyrrolidine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and diseases related to oxidative stress.

Antimicrobial Activity

The compound has shown promising antimicrobial activity in preliminary studies. For instance, derivatives of pyrrolidine have been tested against various bacterial strains, demonstrating effective inhibition of growth. This suggests potential applications in developing new antimicrobial agents.

Data Tables

Case Study 1: Antioxidant Properties

In a study conducted by Umesha et al. (2009), various derivatives of pyrrolidine were evaluated for their antioxidant capacities using DPPH radical scavenging assays. The results indicated that certain structural modifications significantly enhanced the antioxidant activity, suggesting that 1-tert-butyl-2-methyl-4-aminopyrrolidine could be optimized for improved efficacy.

Case Study 2: Antimicrobial Efficacy

A study published on the antimicrobial properties of pyrrolidine derivatives highlighted the effectiveness of 1-tert-butyl-2-methyl-4-aminopyrrolidine against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a strong potential for further development into therapeutic agents targeting bacterial infections.

The proposed mechanisms by which this compound exerts its biological effects include:

- Antioxidant Mechanism : By donating electrons to free radicals, these compounds neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes and interference with metabolic pathways have been suggested as potential mechanisms for the antimicrobial effects observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.